O-(2-Chlorophenyl) dichlorothiophosphate

Description

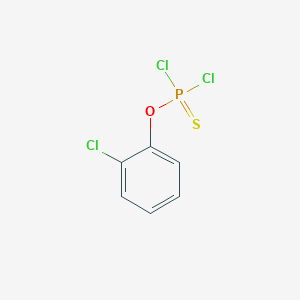

O-(2-Chlorophenyl) dichlorothiophosphate is an organothiophosphate compound characterized by a central phosphorus atom double-bonded to a sulfur atom and single-bonded to an oxygen atom and two chlorine atoms. The oxygen atom is further connected to a 2-chlorophenyl group. This specific arrangement of atoms imparts distinct chemical properties that are of interest in synthetic chemistry.

Interactive Table: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | (2-chlorophenyl) dichlorothiophosphate |

| Molecular Formula | C₆H₄Cl₃OPS |

| Molecular Weight | 261.48 g/mol |

| CAS Number | 33857-38-6 |

| Canonical SMILES | C1=CC=C(C(=C1)Cl)OP(=S)(Cl)Cl |

Organothiophosphates are a subclass of organophosphorus compounds where at least one oxygen atom of the phosphate (B84403) group is replaced by a sulfur atom. wikipedia.org This substitution of oxygen with sulfur significantly alters the electronic and steric properties of the molecule, leading to unique reactivity and a broad spectrum of applications. researchgate.net

In advanced synthetic chemistry, organothiophosphates are valued as versatile intermediates and building blocks. nih.gov Their utility stems from the reactivity of the phosphorus-sulfur (P=S or P-S) bond and the ability of the phosphate moiety to act as a leaving group in various chemical transformations. They are instrumental in the synthesis of a wide array of organic molecules, including those with significant biological activity. researchgate.net For instance, the P=S bond can be converted to the corresponding P=O bond, a transformation that is crucial in the metabolic activation of many organothiophosphate pesticides. wikipedia.org

Furthermore, the development of novel catalytic systems has expanded the scope of reactions involving organothiophosphates. These include cross-coupling reactions where the organothiophosphate group can be substituted, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov The ability to fine-tune the steric and electronic properties of organothiophosphates by varying the organic substituents attached to the phosphorus atom makes them highly adaptable reagents for modern synthetic challenges.

The history of organophosphorus chemistry dates back to the 19th century, with the first synthesis of an organophosphorus compound, tetraethyl pyrophosphate (TEPP), in 1854. mdpi.com However, the toxic properties of these compounds were not fully realized until the 1930s. scielo.br This discovery paved the way for extensive research into organophosphates, initially driven by their potential as insecticides. nih.gov

The development of thiophosphate chemistry followed a similar trajectory. The introduction of a sulfur atom was found to modulate the biological activity and toxicity of these compounds. wikipedia.org For example, variants with P=S double bonds were developed as insecticides due to their reduced mammalian toxicity compared to their P=O counterparts. wikipedia.org The insect's metabolic system converts the less toxic P=S bond to the more toxic P=O bond, a process that occurs more slowly in mammals. wikipedia.org

A significant milestone in the synthesis of thiophosphates was the reaction of thiophosphoryl chloride with alcohols, a method that has been known for a long time but has been refined over the years to improve yields and reduce side reactions. google.com The use of solvents and specific reaction conditions has been optimized to facilitate the preparation of key intermediates like O-alkyl dichlorothiophosphates. google.com Over the decades, the focus of thiophosphate chemistry has expanded beyond agrochemicals to include applications in medicinal chemistry, materials science, and as additives in lubricants. wikipedia.orgwikiwand.com

While specific research on this compound is not extensively documented in publicly available literature, current research trajectories for structurally similar aryl dichlorothiophosphates can provide insights into its potential areas of investigation. A primary focus of contemporary research is the development of more efficient and selective synthetic methodologies. This includes the use of novel catalysts to control the reaction of thiophosphoryl chloride with substituted phenols, aiming for higher yields and purity. researchgate.net

A significant challenge in the study of compounds like this compound is their inherent reactivity and potential instability. The presence of two chlorine atoms on the phosphorus center makes the molecule susceptible to hydrolysis and reactions with nucleophiles. Therefore, handling and storage require careful consideration.

Future research is likely to explore the synthetic utility of this compound as a precursor for more complex molecules. Its reactivity could be harnessed to synthesize novel organothiophosphate derivatives with potential applications in areas such as flame retardants, plasticizers, or as ligands in catalysis. wikipedia.org The 2-chloro substituent on the phenyl ring can also influence the compound's reactivity and properties, a feature that could be exploited in targeted synthesis.

Furthermore, there is a continuous effort to develop new analytical methods for the detection and characterization of organophosphorus compounds, which is crucial for both research and monitoring purposes. researchgate.net

Interactive Table: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| O-Methyl dichlorothiophosphate | CH₃Cl₂OPS | 164.98 | - |

| 2-Chlorophenyl phosphorodichloridate | C₆H₄Cl₃O₂P | 245.43 | 135-137 /12 mmHg |

| O,O-Diethyl chlorothiophosphate | C₄H₁₀ClO₂PS | 188.61 | 49 /<1 mmHg |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dichloro-(2-chlorophenoxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3OPS/c7-5-3-1-2-4-6(5)10-11(8,9)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAABCCJFMXULPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OP(=S)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3OPS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90411207 | |

| Record name | O-(2-Chlorophenyl) dichlorothiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90411207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68591-34-4 | |

| Record name | O-(2-Chlorophenyl) dichlorothiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90411207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(2-Chlorophenyl) dichlorothiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for O 2 Chlorophenyl Dichlorothiophosphate and Its Structural Analogues

Established Synthetic Routes to O-(2-Chlorophenyl) dichlorothiophosphate

Traditional synthesis of this compound relies on fundamental reactions in organophosphorus chemistry, primarily phosphorylation using reactive phosphorus halides and leveraging nucleophilic substitution principles.

The most direct and widely documented method for preparing this compound involves the reaction of 2-chlorophenol (B165306) with thiophosphoryl chloride (PSCl₃). orgsyn.org This reaction is a phosphorylation process where the hydroxyl group of the phenol (B47542) attacks the electrophilic phosphorus atom of thiophosphoryl chloride, leading to the displacement of one chlorine atom and the formation of the desired O-aryl phosphorodichloridothioate.

A simplified representation of the reaction is: C₆H₄(Cl)OH + PSCl₃ → C₆H₄(Cl)OP(S)Cl₂ + HCl

To facilitate this reaction and improve yields, a phase-transfer catalysis approach is often employed. orgsyn.org This method is effective for synthesizing a variety of substituted aryl dichloridothioates. orgsyn.org The process involves stirring a two-phase mixture of the reactants, which allows for efficient interaction and reaction, followed by separation and purification of the product, typically through distillation under reduced pressure. orgsyn.org This phase-transfer method represents a simpler alternative to other synthetic approaches. orgsyn.org

The general strategy of reacting thiophosphoryl chloride with an alcohol is a common industrial route for producing related intermediates. For example, O-methyl dichlorothiophosphate is prepared by reacting thiophosphoryl chloride with methanol (B129727) at low temperatures. trea.com Thiophosphoryl chloride itself can be synthesized by reacting phosphorus trichloride (B1173362) with sulfur, often in the presence of a catalyst like tributylamine. trea.com

Table 1: Exemplary Synthesis of this compound via Phase-Transfer Catalysis orgsyn.org

| Parameter | Details |

| Reactants | 2-chlorophenol, Thiophosphoryl chloride |

| Catalyst | Phase-transfer catalyst (e.g., quaternary ammonium (B1175870) salt) |

| Solvent System | Dichloromethane and an aqueous layer |

| Reaction Time | ~8 hours |

| Purification | Distillation under reduced pressure |

| Yield | 89-94% |

Nucleophilic substitution is the fundamental mechanism governing the synthesis and reactivity of organothiophosphates. In the context of this compound, the phosphorus-chlorine (P-Cl) bonds are highly susceptible to attack by nucleophiles. This reactivity is analogous to that seen in other organophosphates, such as sarin, where the phosphorus-halide bond is readily broken by nucleophilic agents like water or hydroxide (B78521) via an S(_N)2 mechanism. wikipedia.org

While the initial synthesis involves the phenol acting as a nucleophile to attack thiophosphoryl chloride, the resulting product, this compound, is itself a substrate for further nucleophilic substitution. The two chlorine atoms serve as excellent leaving groups, allowing for the sequential introduction of other functionalities. This principle is exploited in derivatization strategies (see Section 2.3). The reaction of various organophosphate pesticides with nucleophiles like bisulfide has been shown to proceed through an S(_N)2 mechanism, highlighting the general applicability of this reaction type in organophosphorus chemistry. acs.org These substitution reactions can be performed under transition-metal-free conditions, for instance, using organolithium reagents to displace phosphate (B84403) groups. nih.gov

Advanced Synthetic Approaches and Process Optimization for this compound

Recent advancements in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of organothiophosphate production through the development of novel catalytic systems and the application of green chemistry principles.

Modern catalysis offers sophisticated tools for forming and modifying organophosphate compounds. Transition-metal catalysis is a prominent strategy, where complexes of nickel, palladium, or copper are used to facilitate cross-coupling reactions. nih.govmdpi.com These methods often use organophosphates as electrophiles in reactions like the Kumada, Negishi, and Suzuki couplings. mdpi.com For instance, nickel-catalyzed reactions can be used for the arylation of amines using triaryl phosphates. mdpi.com

Beyond traditional transition metals, other catalytic systems have emerged:

Lanthanide Ions : Trivalent lanthanide ions (Ln³⁺) have been shown to catalyze the alcoholysis of organophosphates, offering a method for the transformation of these compounds. dtic.mil

Metal-Organic Frameworks (MOFs) : Zirconium-based MOFs, such as NU-1000 and MOF-808, have been investigated as highly effective catalysts for the hydrolysis of organophosphates. researchgate.netrsc.org These porous, crystalline materials possess Lewis acidic sites that activate the P=O or P=S bond towards nucleophilic attack. researchgate.net The catalytic activity of these MOFs can be enhanced through functionalization, for example, by introducing amine groups into the framework. rsc.org

Catalytic Antibodies (Abzymes) : In a biomimetic approach, catalytic antibodies have been developed to hydrolyze organophosphate compounds, demonstrating the potential for creating highly specific protein-based catalysts for these transformations. msu.ru

Table 2: Overview of Advanced Catalytic Systems for Organophosphate Transformation

| Catalytic System | Description | Application Example | Source(s) |

| Transition Metals (Ni, Pd, Cu) | Catalyze cross-coupling reactions where organophosphates act as electrophiles. | Kumada, Negishi, and Suzuki reactions. | nih.govmdpi.com |

| Lanthanide Ions (Ln³⁺) | Act as Lewis acids to promote the alcoholysis of phosphate esters. | Destruction of chemical warfare agent simulants. | dtic.mil |

| Metal-Organic Frameworks (MOFs) | Porous materials with metal nodes that act as Lewis acidic catalytic centers for hydrolysis. | Hydrolytic destruction of organophosphate esters using Zr-MOFs like NU-1000. | researchgate.netrsc.org |

| Catalytic Antibodies (Abzymes) | Engineered antibodies that can catalyze specific reactions, such as hydrolysis. | Detoxification of organophosphate toxins. | msu.ru |

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. In thiophosphate synthesis, this has led to the development of more sustainable methods.

A key focus is the replacement of hazardous solvents with environmentally benign alternatives like water. researchgate.netmdpi.com Researchers have developed a metal-free cross-coupling reaction of H-phosphonates with N-(aryl/alkylthio)succinimides that proceeds in water to yield thiophosphates in moderate to excellent yields. researchgate.net Another approach involves the N-chlorosuccinimide-promoted synthesis of thiophosphates, which can be carried out under mild, base-free, and transition-metal-free conditions, reducing the potential for metal contamination in the final product. rsc.org

Industrial processes are also being redesigned for sustainability. For example, a green synthesis technology for O,O-diethyl thiophosphoryl chloride has been developed to reduce environmental pollution and processing costs by optimizing reaction conditions and raw material usage. patsnap.com These methods often focus on creating cleaner reaction profiles, preventing air pollution, and simplifying the treatment of byproducts. patsnap.comgoogle.com

Derivatization Strategies for this compound

This compound is a valuable intermediate for further chemical synthesis due to the high reactivity of its two P-Cl bonds. These chlorines act as leaving groups in nucleophilic substitution reactions, allowing for the straightforward introduction of a wide variety of functional groups.

A significant application of this compound is as a starting material in the phosphotriester approach to synthesizing oligonucleotide phosphorothioates, which are analogues of DNA and RNA. orgsyn.org In this multi-step process, the two chlorine atoms are sequentially replaced by protected nucleosides or other coupling reagents to build the desired phosphorothioate (B77711) backbone. orgsyn.org The 2-chlorophenyl group serves as a temporary protecting group for the phosphate oxygen during the synthesis and can be removed at a later stage. orgsyn.org

The general derivatization can be represented as:

C₆H₄(Cl)OP(S)Cl₂ + Nu₁-H → C₆H₄(Cl)OP(S)(Cl)(Nu₁) + HCl

C₆H₄(Cl)OP(S)(Cl)(Nu₁) + Nu₂-H → C₆H₄(Cl)OP(S)(Nu₁)(Nu₂) + HCl

Where Nu₁ and Nu₂ represent different nucleophiles (e.g., alcohols, amines, thiols). This sequential substitution allows for the creation of a diverse library of asymmetric organothiophosphate derivatives from a single, readily accessible precursor. The reactivity is analogous to the use of thiophosphoryl chloride itself as a bifunctional reagent for converting arylaldoximes into thioamides. organic-chemistry.org

Synthesis of Aryl-Substituted Thiophosphate Analogues

The primary method for synthesizing O-aryl dichlorothiophosphates involves the reaction of a substituted phenol with an excess of thiophosphoryl chloride (PSCl₃). This reaction is typically performed in the presence of a weak base or catalyst to scavenge the hydrogen chloride (HCl) byproduct. The 2-chlorophenyl derivative, which is the subject of this article, is synthesized by the reaction of 2-chlorophenol with thiophosphoryl chloride.

The general reaction is as follows: ArOH + PSCl₃ → ArO-P(S)Cl₂ + HCl

This method is versatile and can be applied to a wide range of substituted phenols to create a library of aryl-substituted thiophosphate analogues. The choice of the aryl group (Ar) can significantly influence the reactivity and properties of the final compound. For instance, electron-withdrawing or electron-donating groups on the phenyl ring can alter the electrophilicity of the phosphorus center.

A related class of compounds, O-aryl-O,O-diethylthiophosphates, can be used as substrates in base-induced phospho-Fries rearrangements to synthesize O,O-diethyl arylthiophosphonates. researchgate.netresearchgate.net This highlights the synthetic versatility of aryl thiophosphate esters in creating various organophosphorus compounds.

Table 1: Synthesis of Various Aryl-Substituted Dichlorothiophosphate Analogues

| Starting Phenol | Resulting O-Aryl Dichlorothiophosphate | Potential Application Area |

| 2-Chlorophenol | This compound | Oligonucleotide Synthesis Precursor |

| 4-Nitrophenol | O-(4-Nitrophenyl) dichlorothiophosphate | Reactive Intermediate for Derivatization |

| 2,4-Dichlorophenol | O-(2,4-Dichlorophenyl) dichlorothiophosphate | Agrochemical Intermediate |

| Phenol | O-Phenyl dichlorothiophosphate | General Organophosphorus Reagent |

Modification of the Dichlorothiophosphate Moiety and its Reactivity

The dichlorothiophosphate moiety [-P(S)Cl₂] is a highly reactive functional group, serving as a versatile electrophilic center for further chemical modifications. The two chlorine atoms are good leaving groups and can be sequentially or simultaneously replaced by a variety of nucleophiles, including alcohols, amines, and thiols. This reactivity is fundamental to its use as an intermediate in multi-step syntheses.

The reactivity of the phosphorus center is analogous to that of other organophosphorus compounds, such as dichlorvos, which are known for their phosphorylating capabilities. nih.gov The reaction of this compound with nucleophiles (NuH) can be controlled to yield either monosubstituted or disubstituted products.

Monosubstitution: ArO-P(S)Cl₂ + NuH → ArO-P(S)(Cl)(Nu) + HCl

Disubstitution: ArO-P(S)Cl₂ + 2 NuH → ArO-P(S)(Nu)₂ + 2 HCl

This stepwise substitution is critical for building complex molecules, particularly the precursors for oligonucleotide synthesis. For example, reaction with one equivalent of a protected nucleoside alcohol, followed by reaction with another nucleophile like a diisopropylamine, is a key strategy for producing phosphoramidite (B1245037) reagents. Studies on the reactions of similar ambident nucleophiles, like ammonium O,O'-diethyl thiophosphate, with electrophiles show that reactions can be directed to either S-alkylation or O-acylation depending on the nature of the electrophile, illustrating the nuanced reactivity of these systems. nih.gov

Table 2: Reactivity and Modification of this compound

| Reactant/Nucleophile | Reaction Conditions | Product Type |

| Protected Nucleoside | Mild base, anhydrous solvent | Monosubstituted Phosphorochloridothioate |

| Diisopropylamine | Anhydrous solvent | Diamino-substituted Thiophosphate |

| Methanol (2 eq.) | Base catalyst | O,O-Dimethyl Thiophosphate Analogue |

| Benzylamine (2 eq.) | Inert solvent | Dibenzylamino-substituted Thiophosphate |

Formation of Oligonucleotide Phosphorothioate Precursors and Related Species

One of the most significant applications of O-aryl dichlorothiophosphates is in the chemical synthesis of oligonucleotides, specifically for creating phosphorothioate (PS) linkages. wikipedia.org Phosphorothioate oligonucleotides, where a non-bridging oxygen in the phosphate backbone is replaced by sulfur, are a cornerstone of antisense therapeutics. nih.govyoutube.com This modification confers resistance to degradation by cellular nucleases, thereby increasing the in vivo half-life and efficacy of the therapeutic agent. sigmaaldrich.com

The synthesis of these modified nucleic acids is a highly optimized, automated process, most commonly employing solid-phase phosphoramidite chemistry. wikipedia.orgmt.com this compound serves as a key starting material to generate the necessary phosphitylating reagents for introducing the P=S bond.

The synthetic pathway generally involves the following steps:

Reaction with a Protected Nucleoside: A 5'-protected nucleoside is reacted with this compound. This reaction typically occurs at the 3'-hydroxyl group of the nucleoside, replacing one of the chlorine atoms to form a nucleoside 3'-O-(2-chlorophenyl) phosphorochloridothioate intermediate.

Conversion to a Phosphoramidite: The remaining chlorine atom on the phosphorus center is then substituted by reacting the intermediate with a secondary amine, such as diisopropylamine, to yield a nucleoside 3'-phosphoramidite. This phosphoramidite is the stable, reactive monomer used in automated DNA/RNA synthesizers.

Solid-Phase Synthesis Cycle: The phosphoramidite monomer is coupled to a growing oligonucleotide chain on a solid support (like controlled pore glass). wikipedia.orgnih.gov After coupling, the newly formed phosphite (B83602) triester linkage is oxidized, typically with a sulfurizing agent (e.g., 3-((dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione, DDTT) to create the stable phosphorothioate triester. The 2-chlorophenyl group serves as a protecting group on the phosphorus during synthesis and is removed during the final deprotection step.

The use of phosphorothioate-modified oligonucleotides is not limited to antisense applications but also extends to siRNA, aptamers, and diagnostic probes, where nuclease resistance is advantageous. nih.govyoutube.comsigmaaldrich.com The introduction of the phosphorothioate linkage creates a stereocenter at the phosphorus atom, resulting in a mixture of diastereomers, which can influence the biological properties of the oligonucleotide. sigmaaldrich.com

Table 3: Precursors and Intermediates in Phosphorothioate Oligonucleotide Synthesis

| Precursor/Intermediate | Chemical Role | Resulting Structure/Linkage |

| This compound | Initial phosphitylating agent | Forms the core of the phosphoramidite |

| 5'-DMT-Nucleoside-3'-OH | Building block of the nucleic acid | Provides the specific base for the sequence |

| Nucleoside 3'-Phosphoramidite | Stable monomer for automated synthesis | Reacts to form a phosphite triester |

| Sulfurizing Agent (e.g., DDTT) | Oxidizing agent | Converts phosphite to phosphorothioate |

Chemical Reactivity and Transformation Mechanisms of O 2 Chlorophenyl Dichlorothiophosphate

Reaction Pathways Involving the Thiophosphate Center

The thiophosphate group (P(S)Cl₂-O-Ar) is the most reactive part of the molecule, primarily due to the two labile phosphorus-chlorine (P-Cl) bonds and the inherent reactivity of the thiophosphoryl (P=S) bond.

Mechanistic Studies of Hydrolytic Degradation of Thiophosphates

The hydrolysis of thiophosphate esters is a critical degradation pathway. libretexts.org For O-(2-Chlorophenyl) dichlorothiophosphate, this process is particularly rapid due to the two P-Cl bonds, which are highly susceptible to nucleophilic attack by water. The general mechanism for the hydrolysis of a thiophosphate ester involves the attack of a water molecule on the electrophilic phosphorus atom. nih.gov This forms a pentacoordinate intermediate, which then breaks down to release a leaving group.

The hydrolysis likely proceeds in a stepwise manner:

Hydrolysis of P-Cl Bonds: The first two hydrolysis steps involve the rapid replacement of the two chlorine atoms with hydroxyl (-OH) groups, forming O-(2-Chlorophenyl) dihydrogenothiophosphate.

Hydrolysis of P-O-Aryl Bond: The subsequent hydrolysis of the P-O-Aryl ester linkage is generally slower. The stability of the P-O bond in organophosphate esters (OPEs) is typically greater than that of P-S or P-F bonds found in many pesticides. mdpi.com The reaction is influenced by pH, with hydrolysis rates varying under acidic or basic conditions. nih.govnih.gov In basic conditions, hydroxide (B78521) ions act as a more potent nucleophile than water, accelerating the cleavage. The mechanism can be likened to the saponification of phosphate (B84403) triesters. pearson.com

P=S vs. P-S Cleavage: Thiophosphates can exhibit two types of reactivity: nucleophilic displacement involving the P-S moiety and phosphorylation that proceeds via the cleavage of a P-S bond. nih.gov The hydrolysis of phosphorothioate (B77711) esters can be slower than their phosphate ester counterparts, a phenomenon attributed to differences in the enthalpy and entropy of activation for the reaction. sci-hub.ru

The degradation of related organophosphorus pesticides often involves the oxidation of the thione sulfur (P=S) to an oxon (P=O), which can alter the toxicity and subsequent degradation pathway of the molecule. researchgate.netglobethesis.com

Investigations into Transesterification and Transphosphorylation Reactions

Transesterification and transphosphorylation are crucial reactions in which an alkoxy or phosphate group, respectively, is exchanged. wikipedia.org For this compound, the high reactivity of the P-Cl bonds makes it an excellent substrate for transesterification.

The mechanism involves a nucleophilic attack on the phosphorus center by an alcohol (for transesterification) or another phosphate/thiophosphate molecule (for transphosphorylation). This reaction is analogous to hydrolysis but with a different nucleophile. For instance, reaction with an alcohol (R'OH) would proceed via an addition-elimination pathway to displace a chloride ion and form a new thiophosphate ester.

Biochemical examples, such as the action of acetylcholinesterase, demonstrate a transesterification reaction where an acyl group is transferred to a serine residue on the enzyme before final hydrolysis. libretexts.org While not directly analogous, this illustrates the principle of group transfer at an ester linkage. The reactivity of this compound would allow it to act as a phosphorylating agent, transferring the O-(2-Chlorophenyl)chlorothiophosphoryl group to a suitable nucleophile.

Reactivity of the Chlorophenyl Moiety

The 2-chlorophenyl group's reactivity is significantly influenced by the strong electron-withdrawing nature of the dichlorothiophosphate substituent. This electronic effect deactivates the ring toward electrophilic attack but activates it for nucleophilic substitution.

Aromatic Substitution Reaction Mechanisms of Chlorinated Phenyl Groups

The primary substitution pathway for the chlorinated phenyl group in this compound is nucleophilic aromatic substitution (SNAr). This reaction is uncommon for simple aryl halides but becomes feasible when strong electron-withdrawing groups are attached to the aromatic ring. libretexts.org

Key features of the SNAr mechanism include:

Activation: Electron-withdrawing groups, such as nitro or, in this case, the dichlorothiophosphate group, activate the ring towards nucleophilic attack. youtube.com These groups stabilize the negatively charged intermediate.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comnih.gov In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

Regiochemistry: The activating group directs the substitution to the ortho and para positions. libretexts.org In this compound, the chlorine atom is in the ortho position relative to the activating thiophosphate group, making it a favorable site for nucleophilic displacement.

In contrast, electrophilic aromatic substitution (EAS) is disfavored. Both the chlorine atom and the thiophosphate group are deactivating, making the ring less reactive towards electrophiles than benzene (B151609) itself. sinica.edu.tw

Organometallic Cross-Coupling Strategies for Functionalizing the Aryl Ring

Organometallic cross-coupling reactions provide a powerful synthetic route to functionalize the aryl ring by forming new carbon-carbon bonds. The C-Cl bond of the 2-chlorophenyl group can serve as the electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is a prominent example, typically involving a palladium or nickel catalyst to couple an organohalide with an organoboron compound. libretexts.orglibretexts.org The catalytic cycle generally involves three key steps: libretexts.org

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the aryl-chlorine bond, forming a new organometallic intermediate. Aryl chlorides are generally less reactive than bromides or iodides, often requiring more electron-rich and bulky phosphine (B1218219) ligands or nickel-based catalysts for efficient reaction. libretexts.orgharvard.edu

Transmetalation: The organic group from the organoboron reagent is transferred to the metal center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic fragments on the metal center couple and are eliminated, forming the new C-C bond and regenerating the active metal catalyst.

Various cross-coupling reactions can be employed to modify the aryl ring, each utilizing different organometallic reagents and catalysts.

| Reaction Name | Organometallic Reagent | Catalyst (Typical) | Key Features |

|---|---|---|---|

| Suzuki Coupling | Organoboron compounds (R-B(OH)₂) | Palladium (Pd) or Nickel (Ni) | Tolerant of many functional groups; widely used for biaryl synthesis. libretexts.orglibretexts.org |

| Stille Coupling | Organotin compounds (R-SnR'₃) | Palladium (Pd) | Versatile but concerns over toxicity of tin reagents. |

| Heck Coupling | Alkene | Palladium (Pd) | Forms a new C-C bond between the aryl halide and an alkene. fiveable.me |

| Sonogashira Coupling | Terminal Alkyne | Palladium (Pd) and Copper (Cu) | Synthesizes aryl alkynes. |

| Buchwald-Hartwig Amination | Amine | Palladium (Pd) | Forms a C-N bond, creating an arylamine. |

| Gilman Reagents | Lithium Diorganocopper (R₂CuLi) | Stoichiometric Copper | Couples with aryl halides to form new C-C bonds. libretexts.org |

Interestingly, the aryl phosphate ester bond itself can also participate in cross-coupling reactions, providing an alternative site for functionalization under specific catalytic conditions. acs.orgacs.orgorganic-chemistry.org

Thermal and Photochemical Decomposition Mechanisms

Organophosphorus compounds can degrade under the influence of heat and light. These decomposition mechanisms are crucial for understanding the environmental fate of such chemicals.

Thermal Decomposition: At elevated temperatures, this compound is expected to decompose. The P-O-Aryl bond is often the most labile linkage in organophosphate esters under thermal stress. Cleavage of this bond would lead to the formation of 2-chlorophenol (B165306) and decomposition products of the dichlorothiophosphate fragment. The P-Cl bonds are also susceptible to thermal cleavage.

Photochemical Decomposition: Photochemical degradation occurs when a molecule absorbs light energy, leading to bond cleavage or other transformations. mdpi.com

Direct Photolysis: The molecule itself absorbs photons (typically UV light), promoting it to an excited state that can then decompose. This process is dependent on the molecule having a chromophore that absorbs light at relevant wavelengths. mdpi.com

Indirect Photolysis: Degradation is facilitated by other photochemically generated species in the environment, such as hydroxyl radicals (•OH). mdpi.com These highly reactive species can attack the molecule, initiating its breakdown. mdpi.com

Photocatalysis: The degradation rate of organophosphate esters can be significantly enhanced by photocatalysts like titanium dioxide (TiO₂). Under UV irradiation, the catalyst generates strong oxidizing agents that effectively mineralize the organic compound. mdpi.comnih.gov

Kinetics and Pathway Elucidation of Thermal Degradation

The thermal degradation of organophosphorus compounds, including thiophosphates, can proceed through various mechanisms, primarily isomerization and pyrolysis. The presence of alkyl and aryl groups, as well as the nature of the heteroatoms (oxygen and sulfur), influences the stability and decomposition pathways.

For phosphorothioates, a common thermal reaction is the Pinner rearrangement, an isomerization process where the sulfur and oxygen atoms exchange their positions. In the case of this compound, this would involve the migration of the 2-chlorophenyl group from the oxygen to the sulfur atom, yielding an S-(2-Chlorophenyl) isomer. This thiono-thiolo rearrangement is often the initial and rate-determining step in the thermal decomposition of many organophosphorus pesticides.

At higher temperatures, pyrolytic decomposition occurs, leading to the cleavage of the P-O, P-S, and P-Cl bonds. The weakest bond in the molecule is typically the P-OAr bond, which would lead to the formation of a 2-chlorophenoxy radical and a dichlorothiophosphoryl radical. These reactive intermediates can then undergo a variety of secondary reactions, leading to a complex mixture of products.

The kinetics of thermal decomposition for organophosphorus compounds generally follow first-order kinetics. The rate of decomposition is highly dependent on the temperature. The activation energy for the thermal decomposition of similar organophosphate esters has been reported to be in the range of 80-150 kJ/mol.

Table 1: Postulated Thermal Degradation Products of this compound and Their Formation Pathways

| Product Name | Chemical Formula | Formation Pathway |

| S-(2-Chlorophenyl) dichlorophosphate | C₆H₄Cl₂O₂PS | Thiono-thiolo isomerization (Pinner rearrangement) |

| 2-Chlorophenol | C₆H₅ClO | Homolytic cleavage of the P-OAr bond |

| Dichlorothiophosphoric acid | Cl₂HOPS | Hydrolysis of the dichlorothiophosphoryl radical |

| Polychlorinated dibenzo-p-dioxins/furans (PCDD/Fs) | Varies | Dimerization and cyclization of 2-chlorophenoxy radicals |

Photolytic Transformation Processes and Product Analysis

The photolytic degradation of this compound is expected to be initiated by the absorption of UV radiation by the 2-chlorophenyl chromophore. The primary photochemical process is likely the homolytic cleavage of the carbon-chlorine (C-Cl) bond, which is a known pathway for chlorinated aromatic compounds. This leads to the formation of a phenyl radical and a chlorine radical.

Another potential photolytic pathway is the cleavage of the P-OAr bond, similar to the thermal degradation pathway. The relative importance of these two pathways would depend on the specific wavelength of the incident light and the bond dissociation energies.

The resulting radicals can then react with solvent molecules (if in solution), oxygen, or other radical species. In aqueous environments, the phenyl radical can abstract a hydrogen atom from water to form O-phenyl dichlorothiophosphate or react with hydroxyl radicals. The presence of oxygen can lead to the formation of various oxidation products.

The photolysis of organophosphorus pesticides often leads to the formation of more polar and often less toxic products. However, the potential for the formation of toxic intermediates, such as chlorinated phenols, is a concern.

Table 2: Potential Photolytic Transformation Products of this compound

| Product Name | Chemical Formula | Formation Pathway |

| O-Phenyl dichlorothiophosphate | C₆H₅Cl₂OPS | Homolytic cleavage of the C-Cl bond followed by hydrogen abstraction |

| 2-Chlorophenol | C₆H₅ClO | Cleavage of the P-OAr bond |

| Hydroxylated derivatives | C₆H₄(OH)Cl₂OPS | Reaction of the phenyl radical with hydroxyl radicals |

| Dimerization products | Varies | Combination of two phenyl radicals |

Advanced Analytical Characterization Techniques for O 2 Chlorophenyl Dichlorothiophosphate

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are paramount for determining the intricate structural details of O-(2-Chlorophenyl) dichlorothiophosphate. By interacting with the molecule at a quantum level, methods like Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FTIR, Raman), and Mass Spectrometry (MS) provide a detailed portrait of its atomic and molecular composition.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Organophosphorus Chemistry

High-Resolution NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organophosphorus compounds. It provides detailed information about the chemical environment of specific nuclei, such as ¹H, ¹³C, and ³¹P. mdpi.com For this compound, each of these NMR active nuclei offers unique insights into the molecular framework.

³¹P NMR Spectroscopy: As phosphorus-31 has a natural abundance of 100% and a high gyromagnetic ratio, ³¹P NMR is exceptionally sensitive and provides a wide chemical shift range, which minimizes signal overlap. mdpi.com The ³¹P NMR spectrum of an organothiophosphate like this compound is expected to show a single resonance, with a chemical shift influenced by the electronegative chlorine atoms and the electronic effects of the 2-chlorophenyl group. Theoretical calculations and experimental data for similar thiophosphates suggest that the chemical shift would be significantly different from its phosphate (B84403) analogue due to the presence of the sulfur atom. rsc.org The replacement of a non-esterified oxygen with sulfur generally alters the shielding of the phosphorus atom. rsc.org

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the protons in the molecule. For this compound, this would primarily involve the aromatic protons of the chlorophenyl ring. The substitution pattern on the ring will lead to a complex splitting pattern, with the chemical shifts and coupling constants being indicative of the relative positions of the protons. The protons on the aromatic ring are expected to appear in the range of δ 7.0-8.0 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in the 2-chlorophenyl ring will produce a distinct signal. The chemical shifts of these carbons are influenced by the chlorine substituent and the thiophosphate ester linkage. Aromatic carbons typically resonate in the δ 110-160 ppm range. nih.gov Density functional theory (DFT) calculations have been shown to predict ¹³C NMR chemical shifts with high accuracy for organophosphorus compounds. nih.gov

Expected NMR Data for this compound:

| Nucleus | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Notes |

| ³¹P | 50 - 70 | Singlet | The exact shift is dependent on solvent and concentration. |

| ¹H | 7.0 - 8.0 | Multiplets | Complex pattern due to ortho, meta, and para protons on the substituted ring. |

| ¹³C | 120 - 155 | Multiple Singlets | Signals correspond to the six unique carbons of the 2-chlorophenyl ring. |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is crucial for identifying the functional groups within a molecule. scielo.org.mx These methods are complementary and provide a detailed fingerprint of the compound's vibrational modes. mdpi.com

FTIR Spectroscopy: FTIR measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds. Key functional groups in this compound have characteristic absorption frequencies. The P=S (thiophosphoryl) bond typically shows a strong absorption band in the region of 600-800 cm⁻¹. The P-Cl (phosphorus-chlorine) bonds will exhibit stretching vibrations, and the C-Cl bond on the aromatic ring will also have a characteristic absorption. karazin.ua Aromatic C-H and C=C stretching vibrations will also be present. researchgate.net

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the P=S and P-Cl bonds are also expected to be Raman active. The combination of FTIR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. photothermal.com

Expected Vibrational Frequencies for this compound:

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| P=S Stretch | FTIR, Raman | 600 - 800 | Medium to Strong |

| P-Cl Stretch | FTIR, Raman | 450 - 600 | Strong |

| Ar-Cl Stretch | FTIR | 1000 - 1100 | Medium |

| Aromatic C=C Stretch | FTIR, Raman | 1400 - 1600 | Medium to Strong |

| Aromatic C-H Stretch | FTIR | 3000 - 3100 | Medium to Weak |

| C-O-P Stretch | FTIR | 950 - 1100 | Strong |

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. nih.gov It is a highly sensitive method used for molecular identification and for elucidating fragmentation pathways. libretexts.org

Upon ionization in the mass spectrometer, this compound will form a molecular ion (M⁺). The isotopic pattern of this molecular ion will be characteristic, showing the presence of chlorine atoms (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio). wpmucdn.com The molecular ion will then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is predictable and provides a "fingerprint" for the molecule.

Common fragmentation pathways for organophosphorus compounds include cleavage of the P-O, P-S, and P-Cl bonds. For this compound, expected fragment ions would include the loss of a chlorine atom, the loss of the 2-chlorophenyl group, and cleavage of the dichlorothiophosphate moiety. Analysis of ethyl 3-(2-chlorophenyl)-propenoate has shown a distinct loss of the ortho chlorine, suggesting that similar intramolecular interactions could influence the fragmentation of this compound. nih.gov

Expected Key Fragments in the Mass Spectrum of this compound:

| m/z Value (relative) | Proposed Fragment | Notes |

| [M]⁺ | [C₆H₄ClOPSCl₂]⁺ | Molecular ion peak cluster showing isotopic pattern for three chlorine atoms. |

| [M-Cl]⁺ | [C₆H₄ClOPSCl]⁺ | Loss of one chlorine atom from the thiophosphate group. |

| [C₆H₄ClO]⁺ | [2-chlorophenoxy]⁺ | Fragment corresponding to the substituted aromatic portion. |

| [PSCl₂]⁺ | [Dichlorothiophosphoryl]⁺ | Fragment corresponding to the inorganic portion of the molecule. |

Chromatographic Separation and Detection Techniques

Chromatographic techniques are essential for separating this compound from reaction mixtures, impurities, or environmental samples, and for its quantification. Gas chromatography and high-performance liquid chromatography are the most commonly employed methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. drawellanalytical.com It is well-suited for the analysis of volatile and thermally stable compounds like many organophosphorus pesticides. researchgate.net

In GC, the compound is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. ijcmas.com The separated components then enter the mass spectrometer for detection and identification. This technique is ideal for determining the purity of this compound and for identifying any volatile impurities. The retention time in the GC column is a characteristic property of the compound under specific conditions, while the mass spectrum provides definitive identification. f1000research.com

Typical GC-MS Parameters for Organophosphorus Compound Analysis:

| Parameter | Typical Value/Condition |

| Column | Agilent HP-5 (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column. nih.gov |

| Injector Temperature | 250 - 300 °C. nih.gov |

| Oven Program | Temperature gradient, e.g., 100°C held for 1 min, then ramped to 280°C. nih.gov |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min). nih.gov |

| Detector | Mass Spectrometer (Electron Impact ionization at 70 eV). nih.gov |

High-Performance Liquid Chromatography (HPLC) for Complex Mixture Separation and Quantification

HPLC is a versatile separation technique that uses a liquid mobile phase to move the sample through a column packed with a solid stationary phase. nih.gov It is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC analysis. nih.gov

For this compound, reversed-phase HPLC would likely be the method of choice. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). researchgate.net The compound would be separated from more polar or less polar impurities based on its partitioning between the two phases. Detection is typically achieved using a UV detector, as the aromatic ring in the molecule will absorb UV light. nih.gov HPLC can be used for both qualitative and quantitative analysis, making it suitable for purity assessments and concentration measurements in various matrices. chromatographyonline.com

Typical HPLC Parameters for Organophosphorus Compound Analysis:

| Parameter | Typical Value/Condition |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). nih.gov |

| Mobile Phase | Acetonitrile:Water (e.g., 90:10 v/v). nih.gov |

| Flow Rate | 1.0 mL/min. nih.gov |

| Detection | UV at a specific wavelength (e.g., 219 nm) or Diode Array Detector (DAD). nih.gov |

| Column Temperature | Ambient or controlled (e.g., 35 °C). chromatographyonline.com |

X-ray Crystallography for Solid-State Structure Determination

Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for the solid-state structure of this compound was found. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and precise molecular geometry as determined by this technique is not publicly available at this time.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique involves directing X-rays onto a single crystal of a compound. The subsequent diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be deduced with high precision. This analysis reveals critical structural details, including:

Molecular Conformation: The spatial arrangement of the atoms in a molecule.

Bond Lengths and Angles: The precise distances and angles between bonded atoms.

Intermolecular Interactions: The non-covalent forces, such as hydrogen bonds or van der Waals forces, that govern how molecules are packed in the crystal lattice.

Further research involving the synthesis of high-quality single crystals of this compound and subsequent X-ray diffraction analysis would be required to elucidate its definitive solid-state structure.

Environmental Behavior and Transformation of O 2 Chlorophenyl Dichlorothiophosphate

Abiotic Transformation Processes in Environmental Compartments

Abiotic transformation processes, which are not mediated by living organisms, play a crucial role in the degradation of pesticides in the environment. For O-(2-Chlorophenyl) dichlorothiophosphate, the primary abiotic degradation pathways are expected to be hydrolysis and photodegradation.

The hydrolysis of organophosphorus pesticides is a key process in their environmental degradation. The rate of hydrolysis is significantly influenced by pH and temperature. nih.gov Organothiophosphate esters, such as this compound, are susceptible to hydrolysis, which involves the cleavage of the phosphoester or thioester bonds. oup.comoup.com The presence of the dichlorothiophosphate group suggests that this compound is likely to be reactive towards water.

The primary degradation products from the hydrolysis of this compound are expected to be 2-chlorophenol (B165306) and dichlorothiophosphoric acid. Further hydrolysis of dichlorothiophosphoric acid would yield phosphoric acid and hydrochloric acid.

Table 1: General Hydrolysis Data for Related Organophosphate Pesticides

| Compound | pH | Temperature (°C) | Half-life | Reference |

| Chlorpyrifos | 7.0 | 16 | 12.3 days | nih.gov |

| Chlorpyrifos | 7.0 | 40 | 8.12 days | nih.gov |

| Methyl Parathion | Not Specified | Not Specified | Not Specified | researchgate.net |

| Fenitrothion (B1672510) | Not Specified | Not Specified | Not Specified | researchgate.net |

This table presents data for related compounds to infer the potential behavior of this compound due to the lack of specific data for the target compound.

Photodegradation, or photolysis, is another significant abiotic process that can contribute to the breakdown of pesticides in the environment, particularly in surface waters and on soil surfaces. researchgate.netresearchgate.net This process involves the degradation of a chemical by light, especially sunlight. researchgate.net The rate and products of photodegradation are influenced by factors such as light intensity, wavelength, and the presence of other substances in the environment that can act as photosensitizers. researchgate.net

Specific studies on the photodegradation of this compound were not identified. However, research on other organophosphorus pesticides indicates that photolysis can be a significant degradation pathway. researchgate.net For example, the photolysis of ethyl parathion, methyl parathion, and fenitrothion in water and soil has been shown to involve oxidation, hydrolysis, and isomerization. researchgate.net The presence of a chromophore, such as the chlorophenyl group in this compound, suggests that it may absorb sunlight and undergo photodegradation. Potential photodegradation products could include oxidized and hydrolyzed derivatives of the parent compound.

Biotic Degradation Pathways and Microbial Interactions

Biotic degradation, mediated by microorganisms, is a primary mechanism for the detoxification and removal of many pesticides from soil and water environments. oup.comoup.com

The biodegradation of organophosphate pesticides by soil and water microorganisms is a well-documented process. oup.comoup.comtandfonline.comresearchgate.netissas.ac.cntaylorfrancis.com Microorganisms can utilize these compounds as a source of carbon, phosphorus, or energy. oup.comoup.com The initial and most significant step in the microbial degradation of many organophosphorus compounds is the hydrolysis of the ester bond, often catalyzed by enzymes called phosphotriesterases or organophosphate hydrolases. oup.comoup.comarpgweb.com

For this compound, microbial degradation would likely be initiated by the enzymatic hydrolysis of the P-O-aryl bond, leading to the formation of 2-chlorophenol and dichlorothiophosphate. oup.comoup.com Various bacterial and fungal species have been shown to degrade a wide range of organophosphate pesticides. oup.comarpgweb.comnih.gov For example, a marine-derived fungus, Aspergillus sydowii, has been shown to biodegrade chlorpyrifos, methyl parathion, and profenofos, producing various metabolites. nih.gov While specific microorganisms capable of degrading this compound have not been identified in the reviewed literature, the structural similarities to other biodegradable organophosphates suggest that it is likely susceptible to microbial attack.

Table 2: Microorganisms Capable of Degrading Related Organophosphate Pesticides

| Microorganism | Degraded Compound(s) | Reference |

| Aspergillus sydowii | Chlorpyrifos, Methyl Parathion, Profenofos | nih.gov |

| Arthrobacter sp. | Chlorpyrifos | nih.gov |

| Mixed bacterial culture | Parathion | nih.gov |

| Flavobacterium sp. | Parathion | oup.com |

This table provides examples of microorganisms that degrade similar organophosphate pesticides, suggesting potential degraders for this compound.

The enzymes responsible for the initial breakdown of organophosphate pesticides are of great interest for bioremediation applications. frontiersin.orgnih.govresearchgate.netmdpi.com Phosphotriesterases (PTEs), also known as organophosphate hydrolases (OPH), are particularly effective at hydrolyzing a broad spectrum of organophosphate triesters. nih.govfrontiersin.orgmdpi.com These enzymes can be isolated from various microorganisms and have shown potential for the detoxification of contaminated environments. frontiersin.orgnih.govmdpi.comnih.gov

The enzymatic hydrolysis of this compound would likely be catalyzed by a PTE, cleaving the bond between the phosphorus atom and the 2-chlorophenol leaving group. nih.govmdpi.com Studies with crude cell extracts from mixed bacterial cultures have demonstrated rapid enzymatic hydrolysis of various organophosphate insecticides, with rates significantly faster than chemical hydrolysis. nih.gov The potential for using such enzymes or whole microbial cells in bioremediation strategies for sites contaminated with this compound is high, although specific studies are needed to confirm efficacy.

Methodologies for Environmental Monitoring and Persistence Assessment

To assess the environmental fate and persistence of this compound, reliable analytical methods are required for its detection and quantification in various environmental matrices such as water, soil, and sediment. nih.govepa.govscilit.com Gas chromatography (GC) and liquid chromatography (LC) coupled with various detectors are the most common techniques for the analysis of organophosphate pesticides. scilit.com

For the analysis of organophosphate pesticide residues, gas chromatography with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) is often used due to its high sensitivity and selectivity for phosphorus-containing compounds. Mass spectrometry (MS) coupled with GC (GC-MS) or LC (LC-MS) provides definitive identification and quantification of the parent compound and its degradation products. scilit.com

The persistence of a pesticide in the environment is often described by its half-life (t1/2), which is the time required for its concentration to decrease by half. researchgate.net Persistence is influenced by the rates of all transformation processes, including hydrolysis, photodegradation, and biodegradation. researchgate.netresearchgate.netuludag.edu.troregonstate.edunih.gov Due to the lack of specific experimental data, the persistence of this compound in different environmental compartments can only be inferred from the behavior of structurally similar compounds. Given its likely susceptibility to hydrolysis and biodegradation, it is expected to be of low to moderate persistence in the environment.

Analytical Protocols for Trace Detection in Environmental Matrices

The accurate quantification of this compound in environmental samples such as water, soil, and sediment is crucial for understanding its environmental prevalence and behavior. Although specific, standardized analytical methods for this particular compound are not extensively documented in readily available literature, established protocols for organothiophosphate (OTP) and organophosphorus pesticides (OPPs) in general are directly applicable. These methods typically involve a sample preparation step to extract and concentrate the analyte from the complex environmental matrix, followed by instrumental analysis for separation and detection.

Sample Preparation Techniques

Effective sample preparation is a critical step to isolate trace levels of this compound from environmental matrices and remove interfering substances. Common techniques include:

Solid-Phase Extraction (SPE): This is a widely used and efficient technique for extracting OPPs from aqueous samples. mdpi.comoup.com Water samples are passed through a cartridge containing a solid adsorbent, such as C18 or a polymeric sorbent like Cleanert-PEP, which retains the pesticide. oup.comresearchgate.net The analyte is then eluted with a small volume of an organic solvent, such as ethyl acetate, effectively concentrating the sample. oup.com SPE is favored for its low solvent consumption and high recovery rates. mdpi.com

Liquid-Liquid Extraction (LLE): A traditional method where the sample is mixed with an immiscible organic solvent (e.g., dichloromethane). The pesticide partitions into the organic layer, which is then separated and concentrated. mdpi.com

Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized version of LLE that uses a small amount of extraction solvent dispersed in the aqueous sample with the help of a disperser solvent (e.g., acetonitrile). nih.gov This method is rapid, simple, and requires minimal solvent. nih.gov

Matrix Solid-Phase Dispersion (MSPD): This technique is particularly useful for solid and semi-solid samples like soil and sediment. The sample is blended with a solid support (e.g., Florisil or C18) to create a homogenous mixture, which is then packed into a column. The analytes are eluted with an appropriate solvent. researchgate.net

Instrumental Analysis

Following extraction and cleanup, the sample extract is analyzed using chromatographic techniques to separate and quantify this compound.

Gas Chromatography (GC): GC is the most common technique for the analysis of volatile and semi-volatile OPPs. researchgate.netanalysis.rs The choice of detector is crucial for achieving high sensitivity and selectivity.

Mass Spectrometry (MS): GC-MS is a powerful tool that provides both quantification and structural confirmation of the analyte. oup.comresearchgate.net It is highly selective and sensitive, with detection limits often in the nanogram per liter (ng/L) range. oup.com

Flame Photometric Detector (FPD): This detector is selective for phosphorus- and sulfur-containing compounds, making it well-suited for the analysis of thiophosphates. nih.gov

Nitrogen-Phosphorus Detector (NPD): An NPD offers high selectivity for nitrogen- and phosphorus-containing pesticides. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a suitable alternative for less volatile or thermally labile OPPs. chromatographyonline.com When coupled with a sensitive detector, HPLC can achieve low detection limits.

Tandem Mass Spectrometry (MS/MS): LC-MS/MS provides excellent selectivity and sensitivity for the analysis of pesticides in complex matrices. mdpi.com

The selection of the analytical method depends on factors such as the matrix type, the required detection limit, and the availability of instrumentation. For trace-level detection of this compound, a combination of SPE for sample preparation followed by GC-MS analysis is a robust and widely accepted approach. oup.com

Table 1: Summary of Analytical Techniques for Organothiophosphate Pesticide Analysis

| Technique | Principle | Applicable Matrix | Common Detectors | Typical Detection Limits | Reference |

|---|---|---|---|---|---|

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Water, Soil, Sediment, Air | MS, FPD, NPD, FID | ng/L to µg/L | oup.comresearchgate.netnih.goveaht.org |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Water, Soil | MS, MS/MS, UV | ng/L to µg/L | chromatographyonline.comresearchgate.net |

| Solid-Phase Extraction (SPE) | Analyte extraction and concentration from a liquid sample onto a solid sorbent. | Water | N/A | N/A | mdpi.comoup.comnih.gov |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid extraction of analytes into a small volume of dispersed solvent. | Water | N/A | N/A | nih.gov |

Modeling Approaches for Environmental Transport and Fate Prediction

Predicting the environmental transport and fate of this compound is essential for assessing its potential risks to ecosystems and human health. Mathematical models are valuable tools for simulating the movement and transformation of pesticides in the environment. geoscienceworld.orgfrontiersin.org While specific models tailored to this compound are not readily documented, various established pesticide fate models can be adapted by parameterizing them with the compound's specific physicochemical properties.

These models integrate various environmental processes to predict the concentration and persistence of a chemical in different environmental compartments over time. Key processes that influence the environmental fate of organophosphate pesticides include:

Adsorption and Desorption: The binding of the pesticide to soil organic matter and clay particles, which affects its mobility.

Volatilization: The transfer of the pesticide from soil or water surfaces to the atmosphere.

Leaching: The downward movement of the pesticide through the soil profile with infiltrating water, potentially contaminating groundwater.

Surface Runoff: The transport of the pesticide dissolved in water or bound to eroded soil particles over the land surface into water bodies.

Degradation: The breakdown of the pesticide through biotic (microbial) and abiotic (hydrolysis, photolysis) processes. mdpi.com

Commonly Used Pesticide Fate Models

Several models have been developed to simulate the environmental fate of pesticides. These models vary in their complexity and the specific processes they emphasize.

Leaching Models:

PEARL (Pesticide Emission Assessment at Regional and Local Scales): Simulates the fate of pesticides in the soil-plant system, focusing on leaching to groundwater. frontiersin.org

MACRO: A model that describes water flow and solute transport in macroporous soils, providing detailed predictions of pesticide leaching. frontiersin.org

HYDRUS-1D: Simulates water, heat, and solute transport in one-dimensional variably saturated media, and can be used to model pesticide movement in the vadose zone. frontiersin.org

Field and Catchment Scale Models:

PRZM (Pesticide Root Zone Model): A one-dimensional model that simulates pesticide fate and transport in the crop root zone. frontiersin.org

GLEAMS (Groundwater Loading Effects of Agricultural Management Systems): A field-scale model that simulates the complex interactions of pesticides with soil, water, and climate. frontiersin.org

Atmospheric Transport Models:

SCREEN3: A screening-level air dispersion model that can predict downwind concentrations of volatile pesticides. nih.gov Fugacity-based models can also be used to estimate the long-range transport potential of pesticides. nih.gov

To apply these models to this compound, it would be necessary to obtain data on its key physicochemical properties, such as water solubility, vapor pressure, octanol-water partition coefficient (Kow), and soil sorption coefficient (Koc), as well as its degradation half-lives in soil and water. The model outputs can provide valuable insights into the likely environmental distribution and persistence of the compound, helping to identify potential areas of concern and inform risk management strategies.

Table 2: Selected Environmental Fate Models for Pesticides

| Model | Scale | Primary Focus | Key Processes Simulated | Reference |

|---|---|---|---|---|

| PEARL | Field | Leaching to groundwater | Sorption, degradation, volatilization, plant uptake, leaching | frontiersin.org |

| MACRO | Field | Leaching in structured soils | Macropore flow, sorption, degradation, volatilization | frontiersin.org |

| PRZM | Field | Root zone fate and transport | Runoff, erosion, leaching, decay, plant uptake | frontiersin.org |

| HYDRUS-1D | Lab/Field | Vadose zone transport | Water flow, solute transport, sorption, degradation | frontiersin.org |

| SCREEN3 | Local | Atmospheric dispersion | Volatilization, atmospheric transport and deposition | nih.gov |

Computational Chemistry and Theoretical Investigations of O 2 Chlorophenyl Dichlorothiophosphate

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental in silico methods used to determine the properties of a molecule based on the principles of quantum mechanics. These calculations can provide insights into molecular geometry, electronic distribution, and spectroscopic properties.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure of compounds. nih.gov A DFT study on O-(2-Chlorophenyl) dichlorothiophosphate would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms, corresponding to the minimum energy on the potential energy surface. researchgate.netnih.gov This process involves calculating the forces on each atom and adjusting their positions until these forces are negligible.

Following optimization, a conformational analysis would be performed to identify various stable conformers (different spatial arrangements of the atoms that can be interconverted by rotation about single bonds) and their relative energies. This is particularly relevant for the flexible P-O-C-C linkage in the molecule. The analysis would typically be carried out using a functional like B3LYP with a suitable basis set, such as 6-311++G(d,p), which has been shown to be effective for similar molecules. nih.govresearchgate.netmdpi.com

Hypothetical Data Table for DFT Geometry Optimization: This table is illustrative and not based on actual experimental or computational data.

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| P=S | Data not available | ||

| P-Cl (1) | Data not available | ||

| P-Cl (2) | Data not available | ||

| P-O | Data not available | ||

| O-C (Aryl) | Data not available | ||

| Cl-P-Cl | Data not available | ||

| Cl-P-O | Data not available | ||

| S=P-O | Data not available | ||

| P-O-C | Data not available | ||

| Cl-P-O-C | |||

| S=P-O-C |

Ab Initio Methods for Advanced Electronic Structure Calculations

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. aps.orgnih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate descriptions of the electronic structure, including electron correlation effects. aps.org For a molecule like this compound, these calculations would be used to refine the understanding of its electronic properties, such as ionization potential, electron affinity, and the energies of its frontier molecular orbitals (HOMO and LUMO). chemrxiv.org The results are often considered a benchmark for less computationally expensive methods like DFT. aps.org

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov An MD simulation of this compound, likely in a solvent like water or an organic solvent, would reveal its dynamic behavior, including conformational changes and interactions with surrounding molecules. nih.govnih.gov This would involve developing a force field—a set of parameters describing the potential energy of the system—that accurately represents the intramolecular and intermolecular forces. mdpi.com The simulation would track the trajectory of each atom, providing insights into how the molecule explores its conformational space and forms interactions, such as hydrogen bonds or van der Waals forces, with its environment. nih.govmdpi.com

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies are crucial for understanding how a molecule participates in chemical reactions.

Elucidation of Reaction Pathways and Energy Landscapes

Computational methods can be used to map out the entire reaction pathway for processes like hydrolysis or reactions with biological nucleophiles, which are important for organophosphate compounds. vub.be This involves identifying reactants, products, any intermediates, and, crucially, the transition states that connect them. vub.be By calculating the energy of each of these species, an energy landscape or reaction profile can be constructed. This profile shows the energy barriers (activation energies) that must be overcome for the reaction to proceed, allowing for the determination of the most likely reaction mechanism.

Prediction of Reactivity Indices and Reaction Sites

Conceptual DFT provides a framework for calculating various reactivity indices that help predict the chemical behavior of a molecule. nih.gov For this compound, these indices would identify the most probable sites for electrophilic or nucleophilic attack.

Key reactivity indices include:

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack).

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The distribution of these orbitals on the molecule highlights the atoms most involved in these electronic transfers.

Fukui Functions: These functions provide a more detailed, atom-specific measure of reactivity, indicating how the electron density at a particular site changes upon the addition or removal of an electron, thereby predicting sites for nucleophilic and electrophilic attack, respectively.

Hypothetical Data Table for Reactivity Indices: This table is illustrative and not based on actual computational data.

Table 2: Calculated Global Reactivity Descriptors for this compound| Descriptor | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| Energy Gap (HOMO-LUMO) | Data not available |

| Ionization Potential | Data not available |

| Electron Affinity | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Based on a thorough search of scientific literature and patent databases, there is insufficient public information available to construct the requested article on the advanced applications of This compound .

The specific uses outlined in the prompt, including its role as a key intermediate in the synthesis of particular organophosphorus reagents, its application in developing catalytic systems, and its exploration in functional materials science, are not documented for this specific compound in the available resources.

While general methodologies exist for the synthesis and application of broader, related classes of compounds like aryl phosphates and organothiophosphates, no documents were found that specifically name or detail the use of this compound in the advanced contexts required by the article's outline.

Consequently, it is not possible to generate a scientifically accurate and verifiable article that strictly adheres to the provided structure and focuses solely on the specified chemical compound. Writing the article would require speculating or misattributing findings from other compounds, which would compromise the factual integrity of the content.

Advanced Applications of O 2 Chlorophenyl Dichlorothiophosphate in Chemical Synthesis and Materials Science

Exploration in Functional Materials Science (excluding biological materials)

Incorporation into Polymer Chemistry for Non-Biological Applications

The integration of organophosphorus compounds into polymer backbones is a well-established strategy for modifying material properties, particularly for enhancing flame retardancy. O-(2-Chlorophenyl) dichlorothiophosphate serves as a versatile building block in this field, primarily through its use in the synthesis of modified poly(organophosphazenes). The most common route to these polymers involves the nucleophilic substitution of poly(dichlorophosphazene), (NPCl₂)n. nih.govosti.gov In this process, the chlorine atoms on the highly reactive (NPCl₂)n backbone are replaced by organic side groups, allowing for the creation of a vast array of materials with tailored properties. nih.gov

This compound can be utilized as a key reagent in these substitution reactions. The reactive P-Cl bonds in the dichlorothiophosphate moiety allow it to be grafted onto polymer chains with suitable functional groups. More significantly, it can serve as a precursor or comonomer in polymerization reactions. For instance, in the synthesis of poly(organophosphazenes), the O-(2-chlorophenyl) group can be introduced as a stable side group, imparting specific characteristics to the final polymer.

The primary driver for incorporating a moiety like this compound into polymers is to confer flame-retardant properties. umons.ac.be The compound’s structure is advantageous as it contains both phosphorus and chlorine, which act synergistically to inhibit combustion through different mechanisms. ampacet.com

Condensed Phase Action : The phosphorus component functions primarily in the solid state of the burning material. umons.ac.be Upon thermal decomposition, it forms phosphoric acid, which then dehydrates to polyphosphoric acid. This acid promotes the cross-linking and charring of the polymer matrix. The resulting carbonaceous char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen and preventing the release of flammable volatile compounds. ampacet.com

Gas Phase Action : The halogen (chlorine) component acts in the gas phase. umons.ac.be During combustion, volatile, high-energy radicals (such as H• and OH•) are generated, which propagate the flame. The chlorine atoms released from the decomposition of the flame retardant act as radical scavengers, interrupting the exothermic chain reactions of combustion. ampacet.com